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Compound of Interest

Compound Name: trans-1,2-Dichloroethylene

Cat. No.: B151667 Get Quote

This guide provides a detailed overview of the spectroscopic data for trans-1,2-
dichloroethylene, a significant organochlorine compound. The following sections present its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with the experimental protocols for obtaining these spectra. This document is intended for

researchers, scientists, and professionals in drug development and chemical analysis who

require a comprehensive understanding of this compound's spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For trans-1,2-dichloroethylene, both ¹H and ¹³C NMR

spectra are relatively simple due to the molecule's symmetry.

1.1. ¹H NMR Data

The two protons in trans-1,2-dichloroethylene are chemically equivalent, resulting in a single

signal in the ¹H NMR spectrum.

Chemical Shift (δ) Multiplicity Solvent

6.28 ppm Singlet CCl₄

1.2. ¹³C NMR Data
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Similarly, the two carbon atoms are also chemically equivalent, leading to a single peak in the

¹³C NMR spectrum.

Chemical Shift (δ) Solvent

121.2 ppm CDCl₃

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing

vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the molecule's

functional groups.

2.1. IR Absorption Data

The key vibrational modes for trans-1,2-dichloroethylene are summarized below.

Wavenumber (cm⁻¹) Vibrational Mode

3172 C-H asymmetric stretching

3158 C-H symmetric stretching

1796 C=C stretching

898 C-H out-of-plane bending

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of trans-1,2-
dichloroethylene shows several characteristic fragments.

3.1. Mass Spectrometry Data (Electron Ionization)
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Mass-to-Charge Ratio
(m/z)

Relative Intensity Fragment

96 High [C₂H₂Cl₂]⁺ (Molecular Ion)

61 High [C₂H₂Cl]⁺

35 Medium [Cl]⁺

26 Low [C₂H₂]⁺

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

4.1. NMR Spectroscopy Protocol for Volatile Liquids

Nuclear Magnetic Resonance (NMR) spectroscopy for a volatile compound like trans-1,2-
dichloroethylene requires careful sample preparation to ensure high-quality data.

Sample Preparation:

Accurately weigh approximately 5-20 mg of trans-1,2-dichloroethylene for ¹H NMR (20-

50 mg for ¹³C NMR).

Choose a suitable deuterated solvent that completely dissolves the compound, such as

chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄).

Using a micropipette, dissolve the sample in approximately 0.6 mL of the deuterated

solvent in a clean vial.

Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

Transfer to NMR Tube:

Carefully transfer the solution into a clean, standard 5 mm NMR tube using a Pasteur

pipette. Avoid introducing air bubbles.
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The liquid level in the tube should be between 4.0 and 5.0 cm from the bottom.

Securely cap the NMR tube to prevent the volatile solvent and sample from evaporating.

Data Acquisition:

Wipe the outside of the NMR tube with a lint-free tissue and ethanol to remove any

contaminants.

Insert the tube into the spinner turbine and adjust its depth using a gauge for consistent

positioning within the magnetic field.

Place the sample into the NMR spectrometer.

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the

solvent to maintain a stable magnetic field.

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either

manually or automatically, to achieve sharp, well-resolved peaks.

Tuning: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to

maximize signal reception.

Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number

of scans, spectral width, relaxation delay) and initiate data collection.

4.2. IR Spectroscopy Protocol for Neat Liquids

For pure liquid samples like trans-1,2-dichloroethylene, a "neat" spectrum can be obtained

using salt plates.[1][2]

Sample Preparation:

Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates from

a desiccator. Handle them by the edges to avoid transferring moisture from your fingers.

If necessary, clean the plates by rinsing them with a dry, volatile solvent like acetone and

wiping with a clean, soft cloth.
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Using a Pasteur pipette, place one or two drops of the neat liquid sample onto the center

of one salt plate.[2]

Assembly and Data Acquisition:

Place the second salt plate on top of the first, gently pressing them together to spread the

liquid into a thin, uniform film.[1]

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

Acquire the background spectrum (if not already done) to account for atmospheric CO₂

and water vapor.

Run the sample scan to obtain the infrared spectrum of the compound.

Cleaning:

After analysis, disassemble the salt plates.

Rinse the plates with a dry solvent (e.g., acetone) to remove the sample.

Dry the plates and return them to the desiccator for storage.

4.3. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Organic

Compounds

GC-MS is a highly effective method for analyzing volatile organic compounds (VOCs) like

trans-1,2-dichloroethylene.[3][4]

Sample Preparation:

Prepare a dilute solution of trans-1,2-dichloroethylene in a high-purity volatile solvent

(e.g., methanol or hexane). The concentration should be appropriate for the sensitivity of

the instrument, typically in the parts-per-million (ppm) range.

Instrumentation Setup:

Gas Chromatograph (GC):
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Injector: Set the injector temperature high enough to ensure rapid volatilization of the

sample (e.g., 250 °C).

Column: Use a capillary column suitable for separating volatile, non-polar compounds

(e.g., a DB-5ms or equivalent).

Oven Program: Implement a temperature program that provides good separation of the

analyte from any impurities and the solvent. A typical program might start at a low

temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher

temperature (e.g., 200 °C).

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

Mass Spectrometer (MS):

Ion Source: Use electron ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: Set the analyzer (e.g., a quadrupole) to scan a mass range appropriate

for the expected fragments (e.g., m/z 20-150).

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

The sample is vaporized and carried onto the GC column by the carrier gas.

Components are separated based on their boiling points and interactions with the

column's stationary phase.

As each component elutes from the column, it enters the MS ion source, where it is

fragmented and ionized.

The mass analyzer separates the resulting ions by their mass-to-charge ratio, and the

detector records their abundance.

The resulting data is a chromatogram showing peaks for each separated component, with

a corresponding mass spectrum for each peak.
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Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as trans-1,2-dichloroethylene.
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Caption: Workflow for spectroscopic analysis of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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